GIRK1/4 Channel Inhibition: Moderate Activity Distinct from High-Potency Peptide Blockers
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits GIRK1/4 heteromeric potassium channels with an IC50 of 550 nM [1]. This activity is approximately 41-fold weaker than the high-potency peptide inhibitor Tertiapin-Q, which exhibits a Ki of 13.3 nM against the same channel under comparable conditions . The moderate potency of the thienopyrimidinone scaffold positions it as a distinct chemical tool for probing GIRK1/4 function where high-affinity blockade may be undesirable.
| Evidence Dimension | Inhibitory potency (IC50 / Ki) against GIRK1/4 potassium channel |
|---|---|
| Target Compound Data | IC50 = 550 nM (0.55 μM) |
| Comparator Or Baseline | Tertiapin-Q: Ki = 13.3 nM |
| Quantified Difference | Approximately 41-fold lower potency for target compound |
| Conditions | In vitro thallium-flux based assay (GIRK1/4 unknown origin) for target compound; radioligand binding for Tertiapin-Q. |
Why This Matters
This quantitative difference defines the target compound as a moderate GIRK1/4 inhibitor, useful for applications requiring partial channel modulation rather than complete blockade.
- [1] BindingDB. BDBM50497404 (CHEMBL3339117). Affinity Data: IC50 550 nM for GIRK1/4. View Source
